molecular formula C11H11BrN2O B3258519 8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE CAS No. 305790-77-6

8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE

Cat. No.: B3258519
CAS No.: 305790-77-6
M. Wt: 267.12 g/mol
InChI Key: OXWUVWWEFWTUFB-UHFFFAOYSA-N
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Description

8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE is a heterocyclic compound with a molecular formula of C11H11BrN2O and a molecular weight of 267.13 g/mol . This compound is characterized by a pyrroloquinoxaline core structure, which is a fused bicyclic system consisting of a pyrrole ring and a quinoxaline ring. The presence of a bromine atom at the 8th position adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include substituted pyrroloquinoxalines, oxidized quinoxaline derivatives, and reduced dihydroquinoxaline derivatives .

Scientific Research Applications

8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    8-FLUORO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE: Similar structure with a fluorine atom instead of bromine.

    8-CHLORO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE: Similar structure with a chlorine atom instead of bromine.

    8-IODO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE lies in its specific reactivity and potential biological activities. The presence of the bromine atom influences its chemical behavior and interactions with biological targets, making it distinct from its halogenated analogs .

Properties

IUPAC Name

8-bromo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWUVWWEFWTUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-(5-bromo-2-nitro-phenyl)-pyrrolidine-2-carboxylic acid (6 g, 23 mmol) and tin(II) chloride dihydrate (16.5 g, 73 mmol) in ethanol (200 ml), water (30 ml) and concentrated HCl (10 ml) was heated to reflux for 6 hours. After cooling to room temperature, the mixture was diluted with water and was adjusted to pH 9 with 2N aqueous sodium hydroxide solution. After addition of EtOAc, the precipitated tin hydroxide was filtered off. The layers were separated and the organic layer was washed with water, then brine, dried (MgSO4) and evaporated to afford 8-bromo-1,2,3,3a-tetrahydro-5H-pyrrolo(1,2-a)quinoxalin-4-one (3.7 g, 60%), which was used without further purification.
Quantity
6 g
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reactant
Reaction Step One
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16.5 g
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reactant
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200 mL
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solvent
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30 mL
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solvent
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10 mL
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solvent
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE
Reactant of Route 2
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE
Reactant of Route 3
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE
Reactant of Route 4
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE
Reactant of Route 5
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE
Reactant of Route 6
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE

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